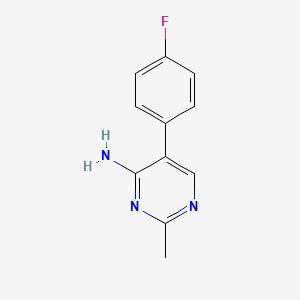

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c1-7-14-6-10(11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBQYOOKUHBIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine CAS number and identifiers

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a compound of interest within the broader class of 5-aryl-4-aminopyrimidines, which are recognized for their diverse pharmacological potential. While a specific CAS number for this fluoro-derivative is not prominently listed in major chemical databases, this guide leverages data from its close structural analog, 5-(4-chlorophenyl)-2-methylpyrimidin-4-amine, and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications.

Introduction to 5-Aryl-4-Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2-aminopyrimidine and 4-aminopyrimidine motifs are particularly prevalent in compounds designed to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The introduction of an aryl group at the 5-position of the pyrimidine ring creates a class of compounds, 5-aryl-4-aminopyrimidines, with significant potential for targeted therapies. These derivatives have been investigated as inhibitors of various kinases, such as IRAK4 and CDK2, which are implicated in inflammatory diseases and cancer.[4][5]

This guide focuses on the fluoro-substituted analog, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. The strategic incorporation of a fluorine atom is a common tactic in drug design, often employed to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[6] This document will provide a projected profile of the compound, a reliable synthetic route, and an overview of its potential as a research tool in drug discovery.

Compound Identifiers and Physicochemical Properties

As of the latest database surveys, a dedicated CAS number for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine has not been identified. However, its close analog, 5-(4-chlorophenyl)-2-methylpyrimidin-4-amine, is registered under CAS Number 872826-73-8 . This structural similarity allows for a reasoned prediction of the physicochemical properties of the fluoro-derivative.

Bioisosteric Rationale: Chlorine vs. Fluorine

The substitution of a chlorine atom with fluorine is a classic example of bioisosteric replacement in medicinal chemistry.[7] While both are halogens, their distinct properties can lead to significant differences in a molecule's behavior.[8][9]

-

Size and Electronegativity: Fluorine is smaller and more electronegative than chlorine. This can influence intramolecular and intermolecular interactions, including hydrogen bonding and dipole moments.

-

Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, often making fluorinated compounds more resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[6]

-

Lipophilicity: Fluorine substitution can have a variable effect on lipophilicity (LogP) compared to chlorine, depending on the electronic environment of the aromatic ring.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. These values are computationally derived and provide a valuable starting point for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀FN₃ |

| Molecular Weight | 203.22 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 203.08587 |

| Topological Polar Surface Area | 51.8 Ų |

Synthesis and Characterization

The synthesis of 5-aryl-2-methylpyrimidin-4-amines is readily achievable through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[10][11] This approach offers high yields and excellent functional group tolerance.

Proposed Synthetic Workflow

A plausible and efficient synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine involves the Suzuki coupling of a halogenated pyrimidine precursor with 4-fluorophenylboronic acid.

Caption: Proposed Suzuki coupling synthesis of the target compound.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a self-validating system, incorporating in-process checks and thorough final product characterization.

Materials:

-

5-Bromo-2-methylpyrimidin-4-amine

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.

Analytical Characterization Protocol

-

Purity Assessment (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of acetonitrile in water (containing 0.1% formic acid or trifluoroacetic acid) is suitable for determining the purity of the final compound.

-

Structural Verification (NMR):

-

¹H NMR: Expect characteristic signals for the pyrimidine and phenyl protons, as well as the methyl group.

-

¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

-

-

Molecular Weight Confirmation (LC-MS): This technique will confirm the molecular weight of the synthesized compound.

Potential Biological Applications and Mechanism of Action

The 4-aminopyrimidine scaffold is a known "hinge-binder" for many protein kinases, making this class of compounds a fertile ground for the development of kinase inhibitors.[12] Derivatives of 5-aryl-4-aminopyrimidine have shown promise as inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][4]

Hypothesized Biological Targets

Based on the activities of structurally related compounds, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a candidate for investigation as an inhibitor of:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[5]

-

Fibroblast Growth Factor Receptors (FGFRs): Often dysregulated in various cancers.[12]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling.[4]

-

Polo-like Kinase 1 (PLK1): A critical regulator of mitosis.[13]

Conceptual Mechanism of Action: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway that could be targeted by a 5-aryl-4-aminopyrimidine derivative. Inhibition of a key kinase in this pathway can block downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.

Caption: Generalized kinase inhibition pathway.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and its precursors. Fluorinated organic compounds, in particular, require careful handling.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine represents a promising, yet underexplored, molecule for research in drug discovery. While it lacks a specific CAS identifier, its synthesis is feasible through well-established methods like the Suzuki coupling. Its structural similarity to known bioactive compounds, particularly kinase inhibitors, makes it a compelling candidate for screening and further development. The bioisosteric replacement of chlorine with fluorine is anticipated to confer favorable pharmacological properties. This guide provides the necessary foundational information for researchers to synthesize, characterize, and investigate the biological potential of this compound.

References

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). MDPI. Retrieved from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). NIH. Retrieved from [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). NIH. Retrieved from [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-20). Chemical Science (RSC Publishing). Retrieved from [Link]

-

5-(4-Fluorophenyl)-4-methylpyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. (2026-01-08). ChemRxiv. Retrieved from [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). NIH. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025-05-18). Pandawa Institute Journals. Retrieved from [Link]

-

Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. (2019-02-14). ResearchGate. Retrieved from [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025-08-09). ResearchGate. Retrieved from [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-20). NIH. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). ACS Chemical Health & Safety. Retrieved from [Link]

-

Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023-09-29). AIP Conference Proceedings. Retrieved from [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022-04-04). PubMed Central. Retrieved from [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2025). RSC Publishing. Retrieved from [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

5-(4-Chlorophenyl)-2-fluoropyridine. (n.d.). NIH. Retrieved from [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov. Retrieved from [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-09). ResearchGate. Retrieved from [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021-12-02). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017-03-18). ResearchGate. Retrieved from [Link]

-

2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021-03-30). Semantic Scholar. Retrieved from [Link]

-

2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (n.d.). NIH. Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

- Novel synthesis of substituted 4-amino-pyrimidines. (2013-11-06). Google Patents.

-

Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017-07-01). PubMed. Retrieved from [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. (2025-09-08). Plastics Europe. Retrieved from [Link]

-

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR. Retrieved from [Link]

-

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). PubMed Central. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022-02-28). NIH. Retrieved from [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fluoropolymers.eu [fluoropolymers.eu]

- 16. nj.gov [nj.gov]

Synthesis pathways for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

Introduction

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a substituted aminopyrimidine that serves as a crucial building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a pyrimidine core linked to a fluorinated phenyl ring, is prevalent in a range of biologically active molecules. The 4-amino and 2-methyl groups provide key vectors for further chemical modification, while the 5-aryl substitution pattern is critical for modulating physiochemical properties and target engagement. The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

This guide provides a comprehensive overview of the principal synthetic pathways to 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying strategic and mechanistic rationale. We will explore two primary, field-proven strategies: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-formed pyrimidine core via modern cross-coupling techniques.

Retrosynthetic Analysis

A logical retrosynthetic analysis is the foundation for designing any efficient synthesis.[1] For our target molecule, two primary disconnections offer the most strategically sound approaches.

-

C-C Bond Disconnection: The bond between the pyrimidine C5 and the fluorophenyl ring is a prime candidate for disconnection. This suggests a carbon-carbon bond-forming reaction, such as a palladium-catalyzed cross-coupling, as the key final step. This approach relies on a suitably functionalized pyrimidine (e.g., a 5-halopyrimidine) and a corresponding organometallic phenyl reagent.

-

Pyrimidine Ring Disconnection: A more classical approach involves disconnecting the pyrimidine ring itself. This leads back to simpler, acyclic precursors. The most common strategy for forming a 4-aminopyrimidine is the condensation of an amidine with a three-carbon electrophilic partner, such as a β-keto nitrile or a related derivative that already incorporates the 4-fluorophenyl moiety.

The following diagram illustrates these two divergent retrosynthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Pyrimidine Ring Synthesis via Condensation

This classical and robust approach builds the heterocyclic core from the ground up. The strategy involves the condensation of acetamidine with a functionalized three-carbon synthon that already contains the 4-fluorophenyl group. A highly effective synthon for this transformation is an α-aryl-β-keto nitrile.

Causality and Mechanistic Insight: The reaction proceeds via a base-mediated condensation. A strong base, such as sodium ethoxide or sodium methoxide, serves a dual purpose: it deprotonates the acetamidine hydrochloride salt to generate the free amidine, and it can deprotonate the acidic α-carbon of the keto nitrile to form an enolate. The nucleophilic amidine then attacks the ketone carbonyl, followed by an intramolecular attack of the second amidine nitrogen onto the nitrile carbon. The subsequent cyclization and elimination of water yield the final aromatic pyrimidine ring. This one-pot reaction is highly efficient due to the thermodynamic stability of the resulting aromatic heterocycle.

Caption: Workflow for the condensation synthesis pathway.

Experimental Protocol: Condensation Synthesis

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (20 volumes, e.g., 200 mL for a 10 g scale).

-

Base Addition: Carefully add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Alternatively, use commercially available sodium ethoxide solution.

-

Reagent Addition: Once the solution has cooled to room temperature, add 2-(4-fluorophenyl)-3-oxopropanenitrile (1.0 equivalent) followed by acetamidine hydrochloride (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid. Reduce the solvent volume in vacuo.

-

Isolation: Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and then a minimal amount of cold ethanol.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine.

Pathway 2: Synthesis via Palladium-Catalyzed Cross-Coupling

This modern approach leverages the power of transition metal catalysis to construct the C5-aryl bond. The Suzuki-Miyaura coupling is the most common and reliable method for this transformation. It involves the reaction of a 5-halo-2-methylpyrimidin-4-amine (typically the 5-bromo derivative) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Causality and Mechanistic Insight: The catalytic cycle is the cornerstone of this reaction's success.

-

Oxidative Addition: The active Palladium(0) catalyst oxidatively inserts into the carbon-halogen bond of the pyrimidine, forming a Palladium(II) complex.

-

Transmetalation: The base activates the boronic acid, facilitating the transfer of the 4-fluorophenyl group from boron to the palladium center. This is often the rate-limiting step. The choice of base and solvent is critical to ensure the solubility and reactivity of all components.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Palladium(0) catalyst and forming the desired product. The stability of the catalyst and the prevention of side reactions like dehalogenation are key challenges that are managed by the careful selection of ligands and reaction conditions.

Caption: Workflow for the Suzuki cross-coupling pathway.

Experimental Protocol: Suzuki Cross-Coupling

-

Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine 5-bromo-2-methylpyrimidin-4-amine (1.0 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of Toluene and Ethanol, followed by a degassed aqueous solution of a base (e.g., 2M sodium carbonate, 3.0 equivalents).

-

Inerting: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude residue is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Comparative Summary of Synthesis Pathways

| Feature | Pathway 1: Condensation | Pathway 2: Cross-Coupling |

| Key Reagents | Acetamidine, 2-(4-Fluorophenyl)-3-oxopropanenitrile | 5-Bromo-2-methylpyrimidin-4-amine, 4-Fluorophenylboronic Acid |

| Catalyst/Base | Stoichiometric strong base (e.g., NaOEt) | Catalytic Palladium, Stoichiometric weak base (e.g., Na₂CO₃) |

| Typical Solvents | Alcohols (e.g., Ethanol) | Biphasic (e.g., Toluene/Water, DME/Water) |

| Atom Economy | High; most atoms from reactants are in the product. | Moderate; involves loss of bromine and boronic acid group. |

| Advantages | Convergent, often one-pot, uses inexpensive starting materials. | High functional group tolerance, reliable, modular for analogue synthesis. |

| Challenges | Availability and stability of the β-keto nitrile precursor. | Cost of palladium catalyst, potential for metal contamination in product. |

Conclusion

The synthesis of 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can be effectively achieved through two primary strategic approaches. The classical condensation pathway offers an atom-economical and often high-yielding route, contingent on the availability of the requisite three-carbon synthon. In contrast, the modern Suzuki cross-coupling pathway provides exceptional reliability and modularity, making it ideal for library synthesis and late-stage functionalization, albeit at a higher reagent and catalyst cost. The choice between these pathways will ultimately depend on project-specific factors including scale, cost, available starting materials, and the need for analogue synthesis. Both methods represent robust and validated systems for accessing this valuable chemical intermediate.

References

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (PMC). [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

-

Retrosynthesis Strategy in Organic Chemistry. Jurnal Universitas Muslim Indonesia. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

Prepared by: Senior Application Scientist, Gemini Division

Introduction

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The pyrimidine core is a foundational scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a fluorophenyl group, a methyl group, and a primary amine—suggests potential applications in kinase inhibition or as a crucial intermediate in the synthesis of more complex bioactive agents.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data but also field-proven insights into data acquisition and interpretation, thereby ensuring scientific integrity and trustworthiness in analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Proton (¹H) NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~ 8.20 | Singlet (s) | 1H | H6 (Pyrimidine) | Located on an electron-deficient pyrimidine ring, deshielded by adjacent nitrogen atoms. |

| ~ 7.50 | Triplet or dd | 2H | H2', H6' (Fluorophenyl) | Aromatic protons ortho to the fluorine atom, showing coupling to both the fluorine and the meta protons. |

| ~ 7.20 | Triplet or t | 2H | H3', H5' (Fluorophenyl) | Aromatic protons meta to the fluorine atom, coupled to the ortho protons. |

| ~ 5.80 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are typically broad due to quadrupole broadening and chemical exchange. |

| ~ 2.50 | Singlet (s) | 3H | -CH₃ | Methyl protons are isolated and thus appear as a singlet in a typical aliphatic region. |

| Note: Predicted values are based on standard chemical shift tables and data from analogous pyrimidine structures. Solvent: DMSO-d₆. |

Expert Interpretation & Causality

The ¹H NMR spectrum is expected to be highly informative. The lone proton on the pyrimidine ring (H6) is anticipated to be the most downfield signal (excluding the amine protons in some solvents) due to the strong deshielding effect of the heterocyclic nitrogen atoms. The protons on the 4-fluorophenyl ring often present as a complex, second-order multiplet that can be approximated as two triplets or doublet of doublets, characteristic of a para-substituted, symmetrical benzene ring containing a heteroatom like fluorine. The primary amine protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature. The methyl group, being attached to the pyrimidine ring, appears as a sharp singlet, confirming the absence of adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to ensure homogeneity, which is critical for high resolution.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 400 MHz spectrometer). A typical acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to yield the final spectrum.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Carbon-¹³C (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |

| ~ 165.0 | C2 (Pyrimidine) | Carbon attached to two nitrogen atoms, highly deshielded. |

| ~ 162.0 (d, ¹JCF ≈ 245 Hz) | C4' (Fluorophenyl) | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |

| ~ 160.0 | C4 (Pyrimidine) | Carbon bonded to the amine group and a ring nitrogen. |

| ~ 158.0 | C6 (Pyrimidine) | Aromatic carbon in the electron-deficient pyrimidine ring. |

| ~ 130.0 (d, ³JCF ≈ 8 Hz) | C2', C6' (Fluorophenyl) | Carbons ortho to fluorine, showing smaller three-bond C-F coupling. |

| ~ 129.0 (d, ⁴JCF ≈ 3 Hz) | C1' (Fluorophenyl) | Ipso-carbon attached to the pyrimidine ring. |

| ~ 116.0 (d, ²JCF ≈ 21 Hz) | C3', C5' (Fluorophenyl) | Carbons meta to fluorine, showing two-bond C-F coupling. |

| ~ 110.0 | C5 (Pyrimidine) | Carbon attached to the fluorophenyl group. |

| ~ 25.0 | -CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon. |

| Note: Predicted values are based on standard chemical shift tables and data from analogous pyrimidine structures.[1][2] Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling. |

Expert Interpretation & Causality

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments. The carbons of the pyrimidine ring are generally found downfield, with C2 and C4 being the most deshielded due to their direct attachment to electronegative nitrogen atoms.[3] A key feature is the splitting of the fluorophenyl carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C4') will appear as a doublet with a very large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings, which is a definitive diagnostic feature for the presence and position of the fluorine atom. The methyl carbon appears at the upfield end of the spectrum, consistent with an sp³-hybridized carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.

-

Instrument Setup: The experiment is set up similarly to the ¹H experiment.

-

Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is run. This involves broadband decoupling of protons to simplify the spectrum to singlets (except for carbons coupled to fluorine). Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

Processing: The FID is processed using a Fourier transform, followed by phase and baseline correction.

Workflow for ¹³C NMR Analysis

Sources

The Enduring Legacy and Therapeutic Promise of Pyrimidine Derivatives: A Comprehensive Technical Guide for Researchers

The pyrimidine scaffold, a fundamental heterocyclic motif, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery. Its prevalence in the architecture of life, forming the nucleobases uracil, thymine, and cytosine, has perpetually inspired chemists to explore its synthetic diversification and therapeutic potential. This technical guide provides an in-depth exploration of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy. Beyond a mere recitation of facts, this guide delves into the causality behind experimental choices and provides actionable protocols, empowering researchers to navigate this fertile area of chemical biology.

I. The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, possesses a unique combination of physicochemical properties that make it a "privileged scaffold" in drug design. Its ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions allows for high-affinity binding to a wide array of biological targets. Furthermore, the pyrimidine core is readily amenable to chemical modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.

Caption: The core structure of pyrimidine with key positions for substitution.

II. Synthetic Strategies for Accessing Pyrimidine Derivatives

The construction of the pyrimidine ring and its subsequent functionalization are mature fields of organic synthesis, with a rich history of named reactions and modern catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Classical Condensation Reactions: The Biginelli Reaction

One of the most enduring and efficient methods for the synthesis of dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions provides rapid access to a diverse range of functionalized pyrimidine derivatives.[1][2][3] The reaction proceeds through a series of intermediates, including an iminium ion, which then undergoes cyclization and dehydration to afford the final product.[2]

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction [4][5]

-

Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

-

Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., 5 mol% Yb(OTf)₃ or a few drops of concentrated HCl).[1]

-

Reaction Conditions: The reaction can be performed under solvent-free conditions by heating the mixture at 80-100 °C, or in a solvent such as ethanol with reflux.[4][5]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

B. Modern Cross-Coupling Methods: The Suzuki-Miyaura Coupling

For the synthesis of arylated or heteroarylated pyrimidines, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools. This reaction involves the coupling of a halopyrimidine (typically chloro- or bromopyrimidine) with an organoboron reagent (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[6] The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring.

Caption: Workflow for Suzuki-Miyaura cross-coupling in pyrimidine synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine [7][8]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

III. The Broad Spectrum of Biological Activities

Pyrimidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as therapeutic agents for a multitude of diseases.[9]

A. Anticancer Activity

The role of pyrimidine derivatives in oncology is particularly prominent.[2][10] Many clinically approved anticancer drugs, such as 5-fluorouracil and gefitinib, feature a pyrimidine core. Their mechanisms of action are diverse and include:

-

Antimetabolites: Pyrimidine analogs can mimic endogenous nucleobases and, upon incorporation into DNA or RNA, disrupt nucleic acid synthesis and repair, leading to cell death. 5-Fluorouracil is a classic example of this class.

-

Kinase Inhibitors: A significant number of pyrimidine derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[11] A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12]

EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.[13]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

B. Antiviral, Antimicrobial, and Anti-inflammatory Activities

Beyond cancer, pyrimidine derivatives have shown significant promise as antiviral, antimicrobial, and anti-inflammatory agents.[14] For instance, certain pyrimidine nucleoside analogs are effective inhibitors of viral polymerases, while others have demonstrated potent activity against various bacterial and fungal strains.[14] Additionally, some pyrimidine-containing compounds have been shown to modulate inflammatory pathways, suggesting their potential in treating inflammatory disorders.

IV. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

SAR of Pyrimidine-Based EGFR Inhibitors:

A common strategy in the design of pyrimidine-based EGFR inhibitors involves a 2,4-disubstituted pyrimidine core. The substituent at the 4-position often interacts with the hinge region of the ATP-binding pocket of EGFR, while the substituent at the 2-position can be modified to improve solubility and other drug-like properties.

| Compound | R1 (Position 4) | R2 (Position 2) | EGFR IC₅₀ (nM) | Reference |

| 1a | 3-chloro-4-fluoroaniline | 4-(dimethylamino)crotonamide | 2.5 | [15] |

| 1b | 3-ethynylaniline | 4-(dimethylamino)crotonamide | 1.8 | [15] |

| 1c | Aniline | 4-(dimethylamino)crotonamide | 15.2 | [15] |

| 2a | 3-chloro-4-fluoroaniline | 4-(diethylamino)crotonamide | 3.1 | [15] |

| 2b | 3-chloro-4-fluoroaniline | N-methyl-4-(dimethylamino)but-2-enamide | 4.8 | [15] |

This table presents a selection of data to illustrate SAR principles. IC₅₀ values are indicative and can vary based on assay conditions.

From the table, it is evident that small modifications to the substituents on the pyrimidine ring can have a significant impact on inhibitory activity. For instance, the presence of a halogen or an ethynyl group at the meta-position of the aniline ring at position 4 (compounds 1a and 1b) generally leads to higher potency compared to an unsubstituted aniline (compound 1c).

V. Biological Evaluation: Assessing Cytotoxicity

A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay to determine cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [16][17][18]

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

VI. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrimidine derivatives through the application of advanced synthetic methodologies, computational modeling, and a deeper understanding of the underlying biology of disease. The exploration of novel biological targets for pyrimidine-based drugs and the development of innovative drug delivery systems will undoubtedly open new avenues for the treatment of a wide range of human ailments.

VII. References

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. Available at: [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. Available at: [Link]

-

Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). ResearchGate. Available at: [Link]

-

BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Mercer University. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Available at: [Link]

-

GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (n.d.). Chemistry Journal of Moldova. Available at: [Link]

-

Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. Available at: [Link]

-

Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed. Available at: [Link]

-

(PDF) Cell sensitivity assays: The MTT assay. (2005). ResearchGate. Available at: [Link]

-

Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). ACS Publications. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. Available at: [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2023). MDPI. Available at: [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2023). National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2020). National Institutes of Health. Available at: [Link]

-

Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. (2012). Academia.edu. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2018). MDPI. Available at: [Link]

-

Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2015). National Institutes of Health. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]

-

The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. (2000). ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. (2020). PubMed. Available at: [Link]

-

Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

-

Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing. Available at: [Link]

-

Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. (2022). ResearchGate. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). National Institutes of Health. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Available at: [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Available at: [Link]

-

Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv. Available at: [Link]

-

Preparation of Dihydropyrimidone. (2021). YouTube. Available at: [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). MDPI. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. Available at: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Synthesis of dihydropyrimidinones via Biginelli multi-component reaction [academia.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to In Silico Docking Studies of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive, technically detailed walkthrough for conducting in silico molecular docking studies on 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. Eschewing a rigid template, this document is structured to logically flow from foundational principles to practical application, mirroring the thought process of a seasoned computational chemist. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Foundational Principles: Understanding the "Why" Before the "How"

Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] At its core, the process involves two key steps: predicting the ligand's conformation, position, and orientation within the binding site (posing) and assessing the binding affinity.[1] A lower binding energy generally indicates a higher binding affinity.[2]

The aminopyrimidine scaffold, present in our molecule of interest, is a well-established pharmacophore in medicinal chemistry, known to interact with various protein kinases and epigenetic targets. Derivatives have shown promise as inhibitors of Polo-like kinase 4 (PLK4), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Bromodomain-containing protein 4 (BRD4), many of which are implicated in cancer and inflammatory diseases.[1][2][3][4][5][6][7][8][9][10][11] This existing body of knowledge provides a strong rationale for exploring the potential interactions of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine with these protein families.

The Criticality of Target Selection and Validation

The success of any docking study hinges on the quality of the chosen protein structure and the validation of the docking protocol. An ideal protein structure, typically obtained from the Protein Data Bank (PDB), should have a high resolution (ideally <2.5 Å) and be co-crystallized with a ligand that is structurally similar to the molecule being studied. This co-crystallized ligand serves as a crucial reference point for validating the docking protocol through a process called re-docking. Re-docking involves extracting the co-crystallized ligand and then docking it back into the same binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), provides confidence in the docking parameters.

For this guide, we will focus on Bromodomain-containing protein 4 (BRD4) as our target. BRD4 is a key epigenetic reader and a promising therapeutic target for various diseases, including cancer and inflammation.[6][10] Several high-resolution crystal structures of BRD4 in complex with pyrimidine-based inhibitors are available in the PDB, making it an excellent candidate for this study.

The Experimental Workflow: A Step-by-Step Guide

This section details the complete workflow for the in silico docking of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine against BRD4. We will utilize AutoDock Vina, a widely used and robust open-source docking program, and PyMOL for visualization and analysis.

Overall Workflow Diagram

Caption: Overall workflow for the in silico docking study.

Ligand Preparation

The first step is to obtain the 3D structure of our ligand, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, and prepare it for docking.

Protocol:

-

Obtain Ligand Structure:

-

Search for "5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine" in PubChem or other chemical databases. A 3D conformer in SDF format is ideal. If a direct hit is not found, construct the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and export it as a 3D SDF file.

-

-

Convert to PDBQT Format:

-

AutoDock Vina requires ligands to be in the PDBQT format, which includes partial charges and atom types. We will use AutoDockTools (ADT) for this conversion.

-

In ADT:

-

Go to Ligand -> Input -> Open and select your SDF file.

-

Go to Ligand -> Torsion Tree -> Detect Root.

-

Go to Ligand -> Output -> Save as PDBQT.

-

-

Receptor Preparation

We will use the crystal structure of BRD4(1) in complex with a pyrimidine-based inhibitor (PDB ID: 7REK) for our study.[1] The co-crystallized ligand will be used for re-docking validation.

Protocol:

-

Download PDB File:

-

Go to the RCSB PDB website (rcsb.org) and download the PDB file for 7REK.

-

-

Prepare the Receptor in ADT:

-

Open ADT and go to File -> Read Molecule and select the downloaded PDB file (7REK.pdb).

-

Remove water molecules and any non-essential heteroatoms: Edit -> Delete Water. Select and delete any other non-protein molecules except for the co-crystallized ligand (for now).

-

Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.

-

Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.

-

Save the prepared receptor as a PDBQT file: Grid -> Macromolecule -> Choose -> 7REK -> Select Molecule. Then File -> Save -> Write PDBQT.

-

-

Extract the Co-crystallized Ligand:

-

Open the original 7REK.pdb file in a text editor or a molecular viewer like PyMOL.

-

Select the co-crystallized ligand (in this case, residue name R6S) and save it as a separate PDB file (e.g., R6S_crystal.pdb).

-

Prepare this ligand as a PDBQT file following the ligand preparation protocol in section 2.2. This will be used for re-docking.

-

Grid Box Generation

The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligand.

Protocol:

-

Center the Grid on the Co-crystallized Ligand:

-

In ADT, with the prepared receptor loaded, go to Grid -> Grid Box.

-

A box will appear around the protein. You can adjust the center and dimensions of the box.

-

To easily center the box, you can select the atoms of the co-crystallized ligand (if still present) and ADT can automatically center the grid on the selection.

-

Alternatively, you can find the coordinates of the center of the co-crystallized ligand from the PDB file or by using a visualization tool.

-

-

Set Grid Dimensions:

-

Adjust the size_x, size_y, and size_z parameters to ensure the box is large enough to allow the ligand to rotate freely but not excessively large, which would increase computation time. A good starting point is a box that extends about 10-15 Å beyond the ligand in each dimension.

-

-

Save the Grid Configuration:

-

Record the center coordinates and dimensions. These will be used in the AutoDock Vina configuration file.

-

Molecular Docking with AutoDock Vina

With the prepared ligand and receptor, and the grid parameters defined, we can now perform the docking.

Protocol:

-

Create a Configuration File:

-

Create a text file (e.g., conf.txt) with the following information:

-

-

Run AutoDock Vina:

-

Open a terminal or command prompt and navigate to the directory containing your files.

-

Execute the following command:

-

Re-docking Validation

This step is crucial to validate our docking protocol.

Protocol:

-

Dock the Co-crystallized Ligand:

-

Create a new configuration file, this time specifying the prepared co-crystallized ligand (R6S_crystal.pdbqt) as the ligand.

-

Run AutoDock Vina as before.

-

-

Calculate RMSD:

-

Open PyMOL and load the original PDB structure (7REK.pdb) and the output file from the re-docking (R6S_docked.pdbqt).

-

Align the protein chains of both structures.

-

Use the rms_cur command in PyMOL to calculate the RMSD between the heavy atoms of the co-crystallized ligand and the best-scoring docked pose.

-

An RMSD value below 2.0 Å indicates a successful validation.

-

Analysis and Interpretation of Results

The output of AutoDock Vina provides several docked poses with their corresponding binding affinities (in kcal/mol).

Quantitative Data Summary

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |

| 1 | -X.X | 0.000 | 0.000 |

| 2 | -X.X | X.XXX | X.XXX |

| 3 | -X.X | X.XXX | X.XXX |

| ... | ... | ... | ... |

This table should be populated with the actual results from the docking log file.

Visualization of Binding Interactions

PyMOL is an excellent tool for visualizing the interactions between the docked ligand and the protein.

Protocol:

-

Load Structures:

-

Open PyMOL and load the prepared receptor PDBQT file and the docking output PDBQT file.

-

-

Visualize Interactions:

-

Display the protein in cartoon representation and the ligand in stick representation.

-

Identify and display the amino acid residues in the binding pocket.

-

Use the dist command to show hydrogen bonds:

-

-

Generate a 2D Interaction Diagram:

-

Use a web server like PLIP (Protein-Ligand Interaction Profiler) to generate a detailed 2D diagram of the interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Interaction Analysis Workflow

Caption: Workflow for analyzing protein-ligand interactions.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for conducting in silico docking studies of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine against the BRD4 protein. By following the detailed protocols for ligand and receptor preparation, docking, validation, and analysis, researchers can generate reliable hypotheses about the binding mode and affinity of this compound.

The predicted binding poses and interactions can serve as a foundation for further studies, such as:

-

Lead Optimization: Modifying the ligand structure to enhance binding affinity and selectivity.

-

Molecular Dynamics Simulations: To assess the stability of the predicted binding pose over time.

-

In Vitro Biological Assays: To experimentally validate the computational predictions.

By integrating these computational and experimental approaches, researchers can accelerate the drug discovery and development process.

References

-

A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Displaying Biochemical Properties. (2014). PyMOL Wiki. Retrieved January 23, 2026, from [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

How can I calculate RMSD between two ligands (crystal and docked)?. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 23, 2026, from [Link]

-

Generating grid box for Docking using Vina. (2024). YouTube. Retrieved January 23, 2026, from [Link]

-

Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). PubMed. Retrieved January 23, 2026, from [Link]

-

Visualizing hydrogen bonds in PyMol. (2014). WordPress.com. Retrieved January 23, 2026, from [Link]

-

PyMOL: Determination of hydrogen bonding interactions. (n.d.). User Guide - HbindViz. Retrieved January 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. (2023). The Journal of Clinical Investigation. Retrieved January 23, 2026, from [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Kinase Inhibitor Screening Using 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

Introduction: The Prominence of the Aminopyrimidine Scaffold in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, represent a large and "druggable" target class.[2] Within the vast chemical space of kinase inhibitors, the aminopyrimidine scaffold has emerged as a privileged structure.[3][4] Its ability to form key hydrogen bond interactions with the kinase hinge region, a conserved motif within the ATP-binding pocket, makes it an ideal foundation for developing potent inhibitors.[3][5] This document provides a comprehensive guide for researchers on utilizing a novel aminopyrimidine-based compound, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, for kinase inhibitor screening and characterization.

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine belongs to a class of compounds with significant potential for kinase inhibition. The phenylaminopyrimidine moiety is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors.[4] The fluorine substitution on the phenyl ring can enhance binding affinity and modulate metabolic stability, making it a desirable feature in drug design.[6] This application note will detail a systematic approach to evaluate the inhibitory activity and selectivity profile of this compound, providing researchers with the necessary protocols to integrate it into their drug discovery workflows.

Compound Profile: 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

| Property | Value |

| IUPAC Name | 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine |

| Molecular Formula | C₁₁H₁₀FN₃ |

| Molecular Weight | 203.22 g/mol |

| Chemical Structure | (A chemical structure image would be placed here in a real document) |

| Core Scaffold | 2-Aminopyrimidine |

PART 1: The Kinase Inhibitor Screening Cascade

A tiered approach is the most efficient strategy for characterizing a novel kinase inhibitor.[7] This involves an initial broad screening against a panel of kinases to identify potential targets, followed by more detailed secondary assays to quantify potency and selectivity.

Diagram: Kinase Inhibitor Screening Workflow

Caption: A typical workflow for kinase inhibitor screening.

PART 2: Detailed Experimental Protocols

Protocol 2.1: Primary Screening using a Luminescence-Based Assay (Kinase-Glo®)

The Kinase-Glo® assay is a robust, homogeneous luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.[8][9] A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.[10]

Principle of the Assay: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP Remaining ATP + Luciferin/Luciferase → Light (Luminescence)

Materials:

-

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine (stock solution in DMSO)

-

Kinase of interest and its corresponding substrate

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[8]

-

ATP solution

-

Assay buffer (specific to the kinase)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes or automated liquid handler

-

Luminometer

Procedure:

-

Compound Plating: Prepare a working solution of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in assay buffer. Dispense the compound into the assay plate to a final concentration of 10 µM. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

-

Kinase Reaction Initiation: Add the kinase and its specific substrate to each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.[11]

-

Start the Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[1]

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

-

Detection: Add an equal volume of Kinase-Glo® reagent to each well.[9]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

A "hit" is typically defined as a compound that exhibits >50% inhibition at the screening concentration.

Protocol 2.2: IC50 Determination using TR-FRET Assay (LanthaScreen®)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and robust technology for measuring kinase activity.[12] The LanthaScreen® assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate, leading to FRET with a fluorescein label on the substrate.

Principle of the Assay: A terbium (Tb)-labeled anti-phospho-substrate antibody serves as the donor, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a TR-FRET signal.

Diagram: TR-FRET Kinase Assay Principle

Sources

- 1. news-medical.net [news-medical.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]